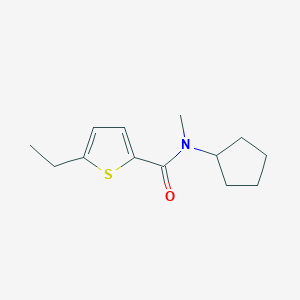![molecular formula C17H26ClN3O B7505236 1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)
1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea is a chemical compound that belongs to the class of urea compounds. It is commonly known as CPPU and is used in scientific research for various purposes. CPPU is a synthetic cytokinin that is widely used in plant research to enhance cell division and growth. It is also used in animal research to study its mechanism of action and its effects on the body.
作用机制
CPPU works by binding to cytokinin receptors in plants and animals. In plants, CPPU promotes cell division and growth by activating the cytokinin signaling pathway. In animals, CPPU has been shown to activate the insulin-like growth factor 1 (IGF-1) signaling pathway, which promotes muscle growth and bone density.
Biochemical and Physiological Effects
CPPU has a variety of biochemical and physiological effects on animals. In rats, CPPU has been shown to increase muscle growth and improve bone density. In mice, CPPU has been shown to enhance immune function and increase resistance to infection. CPPU has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
The advantages of using CPPU in lab experiments include its ability to enhance cell division and growth in plants, and its ability to promote muscle growth and bone density in animals. The limitations of using CPPU in lab experiments include its complex synthesis process and its potential toxicity to animals at high doses.
未来方向
There are several future directions for research on CPPU. One direction is to study its effects on different plant species and to optimize its use for crop production. Another direction is to study its effects on different animal models and to determine its potential use as a therapeutic agent for muscle wasting and bone loss. Additionally, the safety and toxicity of CPPU should be further investigated to ensure its safe use in lab experiments.
合成方法
CPPU is synthesized by reacting 4-chlorobenzylamine with 2-methyl-2-piperidin-1-ylpropylamine in the presence of a carbodiimide coupling reagent. The resulting product is then treated with urea to obtain CPPU. The synthesis of CPPU is a complex process that requires specialized knowledge and equipment.
科学研究应用
CPPU is widely used in scientific research for various purposes. In plant research, CPPU is used to enhance cell division and growth. It is also used to improve fruit set, fruit size, and fruit quality. CPPU has been shown to increase the yield of various crops, including grapes, kiwifruit, and apples.
In animal research, CPPU is used to study its mechanism of action and its effects on the body. CPPU has been shown to have a variety of biochemical and physiological effects on animals, including increased muscle growth, improved bone density, and enhanced immune function.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-17(2,21-10-4-3-5-11-21)13-20-16(22)19-12-14-6-8-15(18)9-7-14/h6-9H,3-5,10-13H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXOSTKAAMQFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC1=CC=C(C=C1)Cl)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)
![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)




![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)